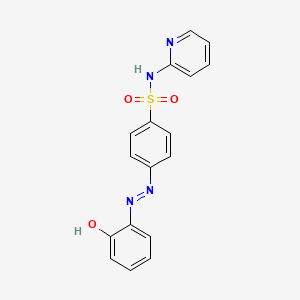
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide
Vue d'ensemble
Description
4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.07866149 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Sulfasalazine, the parent compound of Sulfasalazine Impurity D, is known to inhibit various inflammatory molecules
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .
Biochemical Pathways
Sulfasalazine Impurity D may affect the same biochemical pathways as Sulfasalazine. Sulfasalazine has been found to modify metabolic pathways, particularly the tryptophan degradation (i.e., kynurenine pathway, serotonin pathway) and nucleic acid metabolism .
Pharmacokinetics
Sulfasalazine, the parent compound, is known to be poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . It’s metabolized by intestinal bacteria into mesalazine and sulfapyridine, two compounds that carry out the main pharmacological activity of Sulfasalazine .
Result of Action
Sulfasalazine has been found to have anti-inflammatory effects and is used in the treatment of inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .
Action Environment
The action of Sulfasalazine Impurity D may be influenced by various environmental factors. For instance, the effectiveness of Sulfasalazine is known to be affected by the presence of intestinal bacteria, which are responsible for its metabolism . Similarly, the action of Sulfasalazine Impurity D may also be influenced by the presence of certain bacteria or other factors in the environment.
Analyse Biochimique
Biochemical Properties
It is known that this compound is a by-product of the synthesis of sulfasalazine, a drug used for the treatment of inflammatory bowel disease
Cellular Effects
The cellular effects of 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide are not well-documented. Given its structural similarity to sulfasalazine, it may have similar effects on cells. Sulfasalazine and its metabolites have immunosuppressive, antibacterial, and anti-inflammatory effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a by-product of sulfasalazine synthesis, it may share some of the same mechanisms of action. Sulfasalazine is known to exert its effects through immunosuppressive, antibacterial, and anti-inflammatory mechanisms
Metabolic Pathways
It is known that sulfasalazine, the drug from which this compound is derived, is involved in various metabolic pathways
Propriétés
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16-6-2-1-5-15(16)20-19-13-8-10-14(11-9-13)25(23,24)21-17-7-3-4-12-18-17/h1-12,22H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJLOOKUKJWWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-70-3 | |
| Record name | 4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


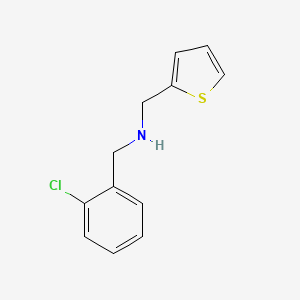
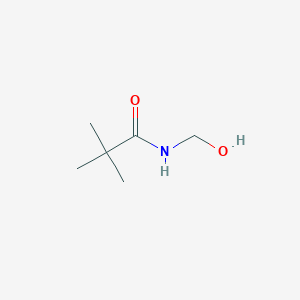
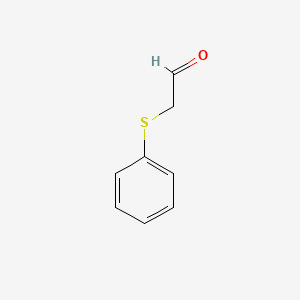
![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)

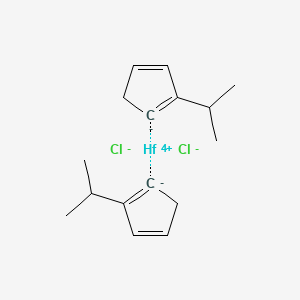

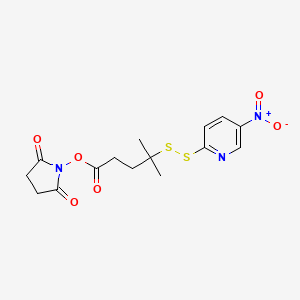
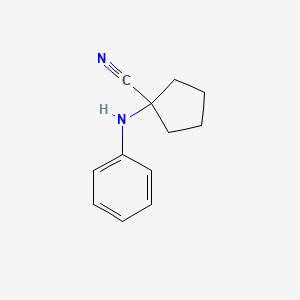
![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)
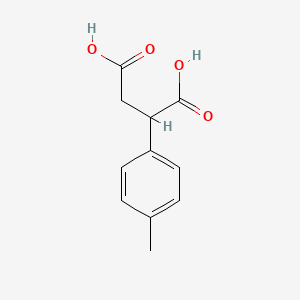
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)
